molecular formula C19H15NO5 B2732328 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid CAS No. 1207029-23-9

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid

Cat. No.: B2732328
CAS No.: 1207029-23-9
M. Wt: 337.331
InChI Key: YVSGVIFVZGRSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Chemical Reactions Analysis

Types of Reactions

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid apart is its specific amide linkage, which can enhance its binding affinity to certain enzymes and receptors. This structural feature may contribute to its higher potency and selectivity compared to other coumarin derivatives .

Properties

IUPAC Name

4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSGVIFVZGRSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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